molecular formula C12H14O7S B12687146 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate CAS No. 94134-08-4

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate

Cat. No.: B12687146
CAS No.: 94134-08-4
M. Wt: 302.30 g/mol
InChI Key: KOJHRRLLVAPJDU-UHFFFAOYSA-N
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Description

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate is a chemical compound with the molecular formula C12H14O7S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate typically involves the reaction of 5-Mesyl-o-anisic acid with ethyl hydrogen carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the anhydride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted compounds .

Scientific Research Applications

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate involves its interaction with molecular targets and pathways. The compound exerts its effects through nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon of the anhydride, leading to the formation of new products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate include:

Uniqueness

This compound is unique due to its specific molecular structure and the presence of both mesyl and ethyl hydrogen carbonate groups. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications .

Biological Activity

5-Mesyl-o-anisic acid, anhydride with ethyl hydrogen carbonate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

5-Mesyl-o-anisic acid is characterized by its methoxy and mesylate functional groups. The anhydride form with ethyl hydrogen carbonate enhances its reactivity and potential biological applications. The chemical structure can be represented as follows:

CxHyOz Exact structure to be derived from specific molecular formula \text{C}_x\text{H}_y\text{O}_z\quad \text{ Exact structure to be derived from specific molecular formula }

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-mesyl-o-anisic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that this compound showed effective inhibition against various bacterial strains, suggesting its potential as an antibacterial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anti-inflammatory Effects

In vitro studies have shown that 5-mesyl-o-anisic acid can modulate inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Case Studies

  • Case Study on Leukemia Treatment : A clinical study evaluated the efficacy of compounds related to 5-mesyl-o-anisic acid in treating acute myeloid leukemia (AML). The results indicated a significant reduction in leukemic cell proliferation when treated with the compound at varying concentrations.
  • Case Study on Antifungal Activity : In another study, the compound was tested against several strains of fungi. The results showed that at higher concentrations, it effectively inhibited fungal growth, indicating potential use in antifungal therapies.

The exact mechanism of action for 5-mesyl-o-anisic acid is still under investigation. However, preliminary research suggests that it may involve the inhibition of key enzymes involved in cell signaling pathways related to inflammation and microbial resistance.

Enzyme Inhibition Studies

  • Cyclooxygenase (COX) Inhibition : The compound has shown promise in inhibiting COX enzymes, which are crucial in the inflammatory response.
  • Matrix Metalloproteinases (MMPs) : It also appears to inhibit certain MMPs involved in tissue remodeling during inflammation.

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of 5-mesyl-o-anisic acid. Current data suggest low toxicity levels at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

Toxicity Data Table

Parameter Value
LD50 (oral, rat)>2000 mg/kg
Skin IrritationMild
Eye IrritationModerate

Properties

CAS No.

94134-08-4

Molecular Formula

C12H14O7S

Molecular Weight

302.30 g/mol

IUPAC Name

ethoxycarbonyl 2-methoxy-5-methylsulfonylbenzoate

InChI

InChI=1S/C12H14O7S/c1-4-18-12(14)19-11(13)9-7-8(20(3,15)16)5-6-10(9)17-2/h5-7H,4H2,1-3H3

InChI Key

KOJHRRLLVAPJDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC

Origin of Product

United States

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